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Welcome to the technical support center for troubleshooting poor chromatographic peak shape
in putrescine analysis. As a small, highly polar, and basic compound, putrescine presents
unique challenges in achieving symmetrical, sharp peaks essential for accurate quantification.
This guide is designed for researchers, scientists, and drug development professionals to
diagnose and resolve common peak shape issues encountered during HPLC or UPLC
analysis. We will explore the "why" behind the problems and provide systematic, field-proven
solutions.

Section 1: The Challenge of Putrescine
Chromatography

Putrescine (1,4-diaminobutane) is a biogenic amine involved in numerous critical biological
processes.[1] Its analysis is vital in fields ranging from cancer research to food science.
However, its chemical nature makes it notoriously difficult for reversed-phase chromatography,
the workhorse of many analytical labs.

Why is Putrescine so Tricky?
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» High Polarity: Leads to poor retention on traditional C18 columns, often eluting near the
solvent front.[2][3]

e Basic Nature (Multiple Amine Groups): At typical mobile phase pHs, putrescine is protonated
(positively charged). This leads to strong, undesirable ionic interactions with the silica
backbone of the stationary phase.[4][5]

 Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface become
deprotonated and negatively charged (SiO-), especially at pH > 3.[4][5] The positively
charged putrescine molecules interact strongly with these sites, causing significant peak
tailing.[4][6]

These factors are the primary culprits behind most peak shape problems. Understanding them
is the first step toward a robust and reliable method.

Section 2: Peak Shape Symptom Checker &
Troubleshooting Guide

Identify your issue from the chromatograms below and jump to the corresponding in-depth
troubleshooting section.

Peak Shape Issue Primary Suspected Causes Troubleshooting Section

Secondary silanol interactions,
Peak Tailing non-optimal mobile phase pH,

column contamination.

Peak Fronti Column overload, sample
eak Fronting
solvent mismatch.

Column void, partial sample
Split or Broad Peaks dissolution, extra-column

volume, pH near pKa.

Section 3: FAQ: My Putrescine Peak is Tailing Badly.
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Peak tailing is the most common issue when analyzing basic compounds like putrescine. It
manifests as an asymmetrical peak with a "tail" extending from the peak apex.[7] This occurs
when the analyte has multiple modes of interaction with the stationary phase, with one being a
strong, secondary interaction that is easily saturated.[6]

Root Cause Analysis & Solutions

The primary cause is the electrostatic attraction between the protonated putrescine and ionized
residual silanols on the silica surface.[4] Here’s a systematic approach to eliminate it.

Troubleshooting Workflow for Peak Tailing
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Symptom: Peak Tailing

Parallel Check

Step 1: Mobile Phase Optimization Step 2: Column & Hardware Check

Use a Modern, Base-Deactivated Column
(High-purity silica, end-capped)

Adjust Mobile Phase pH to 2.5-3.0

If tailing persists
Protonates silanols (Si-OH), -
minimizing ionic interaction. | ¥ (D A I e )
i
i For pefsistent isses
¥ tailing persists o pbor retenton
Step 3: Advanced Techniques
i
Buffer ions compete for active sites, | ___1 . » Introd Isolates if guard column is the source
masking silanols 7‘ [ ARG A j of contaminationitailing
T

Effective, but can shorten
column life.

Forms a neutral complex with putrescine,
improving retention and peak shape.

Masks amine groups, making the analyte
less polar and non-basic.

Click to download full resolution via product page

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Protocols & Explanations

1. Mobile Phase pH Adjustment:
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Action: Prepare your aqueous mobile phase with a buffer (e.g., phosphate or formate) and
adjust the pH to between 2.5 and 3.0 using an appropriate acid (e.g., phosphoric acid or
formic acid).[8][9]

Mechanism: At this low pH, the equilibrium of the surface silanol groups is shifted towards
the protonated, non-ionic form (Si-OH).[4] This neutralizes the negative sites on the
stationary phase, preventing the electrostatic interaction with the positively charged
putrescine molecule.[8][10]

Caution: When using phosphate buffers with high concentrations of acetonitrile, be mindful of
buffer precipitation.[8] Formate buffers offer better compatibility with high organic content and
are MS-friendly.

. Use a Modern, Base-Deactivated Column:

Action: If you are using an older column (e.g., traditional Type A silica), switch to a modern,
high-purity silica column (Type B).[8] These columns are specifically designed with minimal
metal contaminants and are often "end-capped.”

Mechanism: End-capping is a process where the residual silanol groups are chemically
reacted with a small, less polar silane (like trimethylchlorosilane) to make them inert.[5][11]
This dramatically reduces the number of active sites available for secondary interactions.[4]
[10] Columns with polar-embedded phases can also provide shielding for basic compounds.

[5]
. Introduce an lon-Pairing Reagent:

Action: If putrescine has insufficient retention even with pH adjustment, consider adding an
ion-pairing reagent to the mobile phase. Heptafluorobutyric acid (HFBA) at 1-5 mM is a
common choice.[2][3]

Mechanism: The anionic HFBA forms a neutral ion-pair with the cationic putrescine. This
complex is more hydrophobic than putrescine alone, increasing its retention on the reversed-
phase column and masking the positive charges, which improves peak shape.[12]

Protocol:
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o Prepare the aqueous portion of your mobile phase.

o Add the ion-pairing reagent to the desired concentration (e.g., 1 mM HFBA).[2][3]
o Adjust pH if necessary.

o Sonicate to dissolve and degas.

o Crucially, dedicate a column to ion-pairing applications, as the reagents can be difficult to
wash out completely.

4. Consider Derivatization:

e Action: For complex matrices or when maximum sensitivity is required, pre-column
derivatization is a powerful strategy. Reagents like Dansyl Chloride or Benzoyl Chloride react
with the primary amine groups of putrescine.[13][14][15]

e Mechanism: Derivatization transforms the small, polar, basic putrescine into a larger, more
hydrophobic, and neutral molecule.[13] This new molecule exhibits excellent retention and
peak shape on standard C18 columns and often has a strong UV chromophore or is
fluorescent, significantly enhancing detection sensitivity.[13][15]

o Example Protocol (Dansyl Chloride Derivatization):

o To 1 mL of sample/standard, add 200 pL of 2N NaOH and 300 pL of saturated NaHCO3
solution and mix.[13]

o Add a solution of dansyl chloride (e.g., 10 mg/mL in acetone) and incubate at 40-60°C for
45-60 minutes.[13][15]

o Add 100 pL of 25% NH4O0H to quench the reaction by consuming excess dansyl chloride.
[13]

o The resulting derivative can then be analyzed by reversed-phase HPLC.

Section 4: FAQ: Why is My Putrescine Peak
Fronting?
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Peak fronting, where the peak is sloped at the front, is less common for basic compounds but

can occur under specific conditions.[7]

Root Cause Analysis & Solutions

Cause

Mechanism

Solution

Column Overload

Injecting too much analyte
mass saturates the stationary
phase at the column inlet,
causing molecules to travel
down the column faster than
they should, leading to a
fronting peak.[16][17]

1. Reduce the injection
volume. 2. Dilute the sample.
[16] 3. Use a column with a
larger internal diameter or a

higher loading capacity.

Sample Solvent Mismatch

If the sample is dissolved in a
solvent significantly stronger
(i.e., more organic) than the
mobile phase, the sample
band will not focus properly at
the head of the column.[7][18]

1. Re-dissolve or dilute the
sample in the initial mobile
phase. 2. If the sample must
be in a stronger solvent,
reduce the injection volume

significantly (e.g., <5 pL).

Section 5: FAQ: What Causes Split or Broad
Putrescine Peaks?

Split or broad peaks indicate inefficiencies in the chromatographic system or undesirable

chemical equilibria.

Root Cause Analysis & Solutions
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Symptom: Split or Broad Peaks

Parallel Check
Step 1: Check for Physical Issues Step 2: Check for Chemical Issues

Check for Column Void / Blockage

Action: Reverse-flush the column. .
If unresolved, replace the column. Minimize Bxira-Coltmn Volume
i
i

[ Mobile Phase pH is too close to Analyte pKa j

Action: Adjust pH to be at least 1.5-2 units " 5
away from the pKa values of putrescine. g =2 St Blselizen

Causes co-existence of ionized and
unionized forms, leading to split peaks.

Action: Ensure sample is fully dissolved.

Action: Use tubing with smaller ID (e.g., 0.005").
Filter the sample before injection (0.22 pm).

Ensure fittings are properly seated.

Click to download full resolution via product page
Caption: Diagnostic flowchart for split and broad peaks.
e Column Void or Partial Blockage:
o Symptom: Often affects all peaks in the chromatogram, not just putrescine.[17]

o Mechanism: A void at the head of the column or a partially blocked inlet frit creates a
disturbed flow path, causing the sample band to spread or split before separation begins.

[17]

o Solution: First, try back-flushing the column (disconnect from the detector and flush to
waste). If this doesn't resolve the issue, the column may need to be replaced. Using a
guard column can help protect the analytical column from particulate matter.[19]

e Mobile Phase pH Near Analyte pKa:

© 2026 BenchChem. All rights reserved. 8/13 Tech Support
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o Mechanism: Putrescine has two pKa values (approx. 9.1 and 10.8). If the mobile phase pH
is close to one of these values, both the ionized and unionized forms of the analyte will co-
exist.[20][21] These two forms have different retention characteristics, which can result in
a broadened or split peak.[20]

o Solution: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's
pKa. For putrescine, working at a very low pH (2.5-3.0) ensures it is fully and consistently
in its dicationic form, avoiding this issue entirely.[22]

e High Extra-Column Volume:

o Mechanism: Excessive volume from long or wide-bore tubing between the injector and the
column, or between the column and the detector, can cause the sharp peak eluting from
the column to broaden before it reaches the detector.[5][11][19]

o Solution: Use tubing with the shortest possible length and the smallest appropriate internal
diameter (e.g., 0.12 mm or 0.005 inches). Ensure all fittings are made correctly to avoid
dead volumes.[5]

References
e HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

» Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray
tandem mass spectrometry. PubMed. [Link]

» Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray
tandem mass spectrometry | Request PDF. ResearchGate. [Link]

» Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

o Improved method for benzoyl chloride derivatization of polyamines for high-peformance
liquid chromatography. ResearchGate. [Link]

e Understanding and managing peak shape for basic solutes in reversed-phase high
performance liquid chromatography. PubMed. [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.chromatographytoday.com/news/hplc-uhplc/31/advanced-chemistry-development-inc/the-importance-of-mobile-phase-ph-in-chromatographic-separations/61210
https://www.alwsci.com/news/the-importance-of-mobile-phase-ph-in-chromatog-73695240.html
https://www.chromatographytoday.com/news/hplc-uhplc/31/advanced-chemistry-development-inc/the-importance-of-mobile-phase-ph-in-chromatographic-separations/61210
https://www.agilent.com/Library/technicaloverviews/Public/5990-9984EN.pdf
https://chromtech.com/blog/what-causes-peak-tailing-in-hplc/
https://axionlabs.com/chromatography-training/hplc-peak-tailing/
http://ccc.chem.pitt.edu/wipf/Web/LCMS%20trouble%20shooting.pdf
https://chromtech.com/blog/what-causes-peak-tailing-in-hplc/
https://phenomenex.blob.core.windows.net/documents/d39485f6-6333-418d-9a03-a18b1d8c973d.pdf
https://pubmed.ncbi.nlm.nih.gov/19477287/
https://www.researchgate.net/publication/26622839_Underivatized_polyamine_analysis_in_plant_samples_by_ion_pair_LC_coupled_with_electrospray_tandem_mass_spectrometry
https://sielc.com/improving-of-a-peak-shape-of-the-charged-compounds/
https://www.researchgate.net/publication/285785081_Improved_method_for_benzoyl_chloride_derivatization_of_polyamines_for_high-peformance_liquid_chromatography
https://pubmed.ncbi.nlm.nih.gov/37249192/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13412626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and
Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. [Link]

Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with
Eclipse Plus C8 Columns Application. Agilent. [Link]

The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography
Online. [Link]

The Selection of the Best Derivatization Reagents for the Determination of Polyamines in
Home-Made Wine Samples. PMC. [Link]

Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine,
Putrescine, and Spermidine: Effects of. Semantic Scholar. [Link]

HPLC Methods for analysis of Putrescence. HELIX Chromatography. [Link]

Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography 1.
Oxford Academic. [Link]

HPLC ELSD Method for Analysis Putrescine on Obelisc R Column. SIELC Technologies.
[Link]

Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To
Consumables. ALWSCI. [Link]

Polyamines determination by TLC and HPLC. ResearchGate. [Link]
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF
BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. Macedonian Pharmaceutical
Bulletin. [Link]

The Importance of Mobile Phase pH in Chromatographic Separations. Reagecon. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.mdpi.com/2813-661X/2/1/9
https://www.agilent.com/cs/library/applications/5990-4692EN.pdf
https://www.chromatographyonline.com/view/the-evolution-of-lc-troubleshooting-strategies-for-improving-peak-tailing
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963287/
https://www.semanticscholar.org/paper/Pentafluoropropionic-Anhydride-Derivatization-and-of-Tsalissavrakos-Kapetanovic/222d8616238b975e5330a1127027376c968f4e66
https://helixchrom.com/compound/putrescence/
https://academic.oup.com/plphys/article/78/1/159/6086701
https://sielc.com/hplc-elsd-method-for-analysis-putrescine-on-obelisc-r-column/
https://www.waters.com/nextgen/us/en/library/application-notes/2023/troubleshooting-peak-shape-problems-in-hplc.html
https://www.alwsci.com/blog-troubleshooting-poor-peak-shape-a-complete-workflow-from-mobile-phase-to-consumables-b00140.html
https://www.researchgate.net/publication/291338006_Polyamines_determination_by_TLC_and_HPLC
https://www.phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc/
https://www.macpharmabull.com/index.php/mppb/article/view/180
https://www.reagecon.com/ie/blog/the-importance-of-mobile-phase-ph-in-chromatographic-separations/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13412626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Determination of putrescine, cadaverine, spermidine and spermine in different chemical
matrices by high performance liquid chromatography - electrospray ionization - ion trap
tandem mass spectrometry (HPLC-ESI-ITMS/MS) | Request PDF. ResearchGate. [Link]

The LCGC Blog: HPLC Diagnostic Skills 1l — Tailing Peaks. LCGC Europe. [Link]

Peak Tailing in HPLC. Element Lab Solutions. [Link]

HPLC Troubleshooting Guide. Regis Technologies. [Link]

What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

Control pH During Method Development for Better Chromatography. Agilent. [Link]

Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]

The Importance Of Mobile Phase PH in Chromatographic Separations. Aijiren. [Link]

HPLC Peak Tailing. Axion Labs. [Link]

Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

Simplified micro-method for the quantitative analysis of putrescine, spermidine and spermine
in urine. PubMed. [Link]

Use of lon-pairing for High Performance Liquid Chromatography of Alkaloids and
Quarternary Ammonium Compounds. South Dakota State University Open PRAIRIE. [Link]

Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a
Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [Link]

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects
During LC-MS/MS Bioanalysis. LCGC International. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/301548651_Determination_of_putrescine_cadaverine_spermidine_and_spermine_in_different_chemical_matrices_by_high_performance_liquid_chromatography-electrospray_ionization-_ion_trap_tandem_mass_spectrometry_H
https://www.chromatographyonline.com/view/the-lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks
https://www.element-lab.com/resources/hplc-peak-tailing-guide/
https://www.registech.com/images/Chromatography/Posters/HPLC_Troubleshooting_Guide.pdf
https://www.chromtech.com/what-causes-peak-tailing-in-hplc
https://www.agilent.com/cs/library/primers/public/5991-3893EN.pdf
https://www.mastelf.com/why-your-hplc-peaks-look-bad-common-causes-and-how-to-fix-them/
https://www.aijirenvial.com/The-Importance-Of-Mobile-Phase-PH-in-Chromatographic-Separations-id51853170.html
https://axionlabs.com/hplc-peak-tailing/
https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems
https://pubmed.ncbi.nlm.nih.gov/1109017/
https://openprairie.sdstate.edu/etd/4908/
https://www.chromatographyonline.com/view/effect-of-mobile-phase-ph-and-counterion-concentration-on-retention-and-selectivity-for-a-diol-column-in-hydrophilic-interaction-liquid-chromatography
https://www.chromatographyonline.com/view/innovations-and-strategies-of-sample-preparation-techniques-to-reduce-matrix-effects-during-lc-ms-ms-bioanalysis
https://www.benchchem.com/product/b13412626?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13412626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Sources

1. HPLC ELSD Method for Analysis Putrescine on Obelisc R Column | SIELC Technologies
[sielc.com]

2. Underivatized polyamine analysis in plant samples by ion pair LC coupled with
electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. elementlabsolutions.com [elementlabsolutions.com]

5. chromtech.com [chromtech.com]

6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To
Consumables - Blogs - News [alwsci.com]

8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
9. chromatographyonline.com [chromatographyonline.com]

10. agilent.com [agilent.com]

11. HPLC Peak Tailing - Axion Labs [axionlabs.com]

12. Analysis of Polar Compounds with lon Pair Reagents [sigmaaldrich.com]
13. mdpi.com [mdpi.com]

14. researchgate.net [researchgate.net]

15. mjcce.org.mk [mjcce.org.mk]

16. mastelf.com [mastelf.com]

17. chromatographyonline.com [chromatographyonline.com]

18. sielc.com [sielc.com]

19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

20. chromatographytoday.com [chromatographytoday.com]

21. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news -
News [alwsci.com]

22. agilent.com [agilent.com]

To cite this document: BenchChem. [Putrescine Analysis Technical Support Center: A Guide
to Perfect Peaks]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://sielc.com/hplc-method-for-analysis-putrescine
https://sielc.com/hplc-method-for-analysis-putrescine
https://pubmed.ncbi.nlm.nih.gov/19303315/
https://pubmed.ncbi.nlm.nih.gov/19303315/
https://www.researchgate.net/publication/223015156_Underivatized_polyamine_analysis_in_plant_samples_by_ion_pair_LC_coupled_with_electrospray_tandem_mass_spectrometry
https://www.elementlabsolutions.com/uk/chromatography-blog/post/peak-tailing-in-hplc
https://chromtech.com/blog/what-causes-peak-tailing-in-hplc/
https://www.phenomenex.com/knowledge-center/hplc-knowledge-center/how-to-reduce-peak-tailing-in-hplc
https://www.alwsci.com/news/troubleshooting-poor-peak-shape-a-complete-wo-85314072.html
https://www.alwsci.com/news/troubleshooting-poor-peak-shape-a-complete-wo-85314072.html
https://www.phenomenex.com/knowledge-center/hplc-knowledge-center/overcoming-peak-tailing-of-basic-analytes-in-silica-type-a-stationary-phases-in-rp
https://www.chromatographyonline.com/view/lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks
https://www.agilent.com/Library/applications/5989-5803EN.pdf
https://axionlabs.com/chromatography-training/hplc-peak-tailing/
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/analysis-of-difficult
https://www.mdpi.com/2227-9717/13/4/941
https://www.researchgate.net/publication/244078174_Improved_method_for_benzoyl_chloride_derivatization_of_polyamines_for_high-peformance_liquid_chromatography
https://mjcce.org.mk/index.php/MJCCE/article/download/mjcce.2016.884/491/3237
https://www.mastelf.com/why-your-hplc-peaks-look-bad-common-causes-and-how-to-fix-them/
https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems
https://www.sielc.com/wp-content/uploads/2015/11/SIELC_ImprovingPeakShape.pdf
http://ccc.chem.pitt.edu/wipf/Web/LCMS%20trouble%20shooting.pdf
https://www.chromatographytoday.com/news/hplc-uhplc/31/advanced-chemistry-development-inc/the-importance-of-mobile-phase-ph-in-chromatographic-separations/61210
https://www.alwsci.com/news/the-importance-of-mobile-phase-ph-in-chromatog-73695240.html
https://www.alwsci.com/news/the-importance-of-mobile-phase-ph-in-chromatog-73695240.html
https://www.agilent.com/Library/technicaloverviews/Public/5990-9984EN.pdf
https://www.benchchem.com/product/b13412626/docs#putrescine-analysis-technical-support-center-a-guide-to-perfect-peaks
https://www.benchchem.com/product/b13412626/docs#putrescine-analysis-technical-support-center-a-guide-to-perfect-peaks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13412626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

[https://www.benchchem.com/product/b13412626/docs#putrescine-analysis-technical-
support-center-a-guide-to-perfect-peaks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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